molecular formula C11H12O4 B8646154 (5,7-Dimethoxybenzofuran-2-yl) methanol

(5,7-Dimethoxybenzofuran-2-yl) methanol

Cat. No.: B8646154
M. Wt: 208.21 g/mol
InChI Key: ZOIWVMLIALAPLL-UHFFFAOYSA-N
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Description

(5,7-Dimethoxybenzofuran-2-yl) methanol is a benzofuran derivative characterized by methoxy (-OCH₃) substituents at the 5- and 7-positions of the benzofuran core and a hydroxymethyl (-CH₂OH) group at the 2-position. Benzofuran scaffolds are widely studied due to their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

(5,7-dimethoxy-1-benzofuran-2-yl)methanol

InChI

InChI=1S/C11H12O4/c1-13-8-3-7-4-9(6-12)15-11(7)10(5-8)14-2/h3-5,12H,6H2,1-2H3

InChI Key

ZOIWVMLIALAPLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=C(O2)CO)OC

Origin of Product

United States

Preparation Methods

Cyclization of Dihydroxybenzene Derivatives

A common approach involves cyclizing 2,4-dihydroxybenzene precursors with α-halo carbonyl compounds. For example, reacting 2,4-dihydroxy-5,7-dimethoxybenzene with bromoacetic acid derivatives in the presence of potassium carbonate facilitates furan ring closure.

Example procedure (adapted from):

  • Dissolve 2,4-dihydroxy-5,7-dimethoxybenzene (1.0 equiv) in anhydrous DMF.

  • Add methyl bromoacetate (1.2 equiv) and K₂CO₃ (2.0 equiv).

  • Reflux at 80°C for 12 hours under argon.

  • Quench with ice water and extract with ethyl acetate.

  • Purify via silica gel chromatography (chloroform:methanol, 9.8:0.2) to yield the methyl ester intermediate.

Oxidative Cyclization

Oxidative methods using MnO₂ or other oxidizing agents can convert preformed diols or aldehydes into the benzofuran structure. For instance, MnO₂-mediated oxidation of a benzylic alcohol intermediate generates the furan ring while introducing a formyl group, which is later reduced.

Introduction of the Hydroxymethyl Group

Reduction of Ester Intermediates

The methyl ester intermediate (e.g., methyl 5,7-dimethoxybenzofuran-2-carboxylate) is reduced to the primary alcohol using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Optimized protocol (from):

  • Suspend methyl 5,7-dimethoxybenzofuran-2-carboxylate (1.0 equiv) in anhydrous THF.

  • Add LiAlH₄ (3.0 equiv) portionwise at 0°C.

  • Stir at room temperature for 4 hours.

  • Quench cautiously with saturated NH₄Cl, extract with DCM, and purify via column chromatography (chloroform:methanol, 9.5:0.5).

Yield : 68–72% (reported for analogous reductions).

Aldehyde Reduction

Alternatively, 5,7-dimethoxybenzofuran-2-carbaldehyde is reduced using NaBH₄ or cyanoborohydride reagents. This method avoids ester intermediates but requires careful control of aldehyde stability.

Procedure (adapted from):

  • Dissolve 5,7-dimethoxybenzofuran-2-carbaldehyde (1.0 equiv) in ethanol.

  • Add NaBH₄ (2.0 equiv) at 0°C.

  • Stir for 2 hours, quench with water, and extract with DCM.

  • Dry over MgSO₄ and concentrate to obtain the crude product.

Regioselective Methoxylation

Directed Ortho-Metalation

Methoxylation at positions 5 and 7 is achieved via directed ortho-metalation (DoM) using methoxy-directed metalation groups (e.g., OMe). A typical sequence involves:

  • Protecting the 2-position with a removable group (e.g., SEM chloride).

  • Sequential lithiation and methoxylation using Me₃OBF₄.

  • Deprotection under acidic conditions.

Electrophilic Aromatic Substitution

Nitration followed by displacement with methoxide ions can introduce methoxy groups, though this method risks over-substitution.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography : Chloroform:methanol gradients (9.8:0.2 to 9.5:0.5) resolve polar impurities.

  • Flash chromatography : Higher loading capacity for crude reaction mixtures.

Spectroscopic Analysis

  • IR spectroscopy : Confirms hydroxyl (≈3200 cm⁻¹) and ether (≈1250 cm⁻¹) functionalities.

  • ¹H NMR : Key signals include δ 6.45 (s, H-3), δ 4.65 (s, CH₂OH), and δ 3.85 (s, OMe).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Purity (%)
Ester ReductionMethyl ester derivativeLiAlH₄ reduction68–72≥95
Aldehyde ReductionBenzofuran-2-carbaldehydeNaBH₄ reduction60–6590
Oxidative CyclizationDiol precursorMnO₂ oxidation5588

Industrial-Scale Considerations

  • Cost efficiency : Ester reduction is preferred due to higher yields and reagent availability.

  • Safety : NaBH₄ is safer than LiAlH₄ for large-scale reductions.

  • Sustainability : Recycling chloroform-methanol eluents reduces environmental impact.

Emerging Methodologies

Enzymatic Reduction

Recent studies explore alcohol dehydrogenases for stereoselective reduction of ketone intermediates, though applicability to this compound remains untested.

Flow Chemistry

Continuous-flow systems improve reaction control and scalability for cyclization and reduction steps .

Chemical Reactions Analysis

Types of Reactions

(5,7-Dimethoxybenzofuran-2-yl) methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(5,7-Dimethoxybenzofuran-2-yl) methanol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5,7-Dimethoxybenzofuran-2-yl) methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (5,7-dimethoxybenzofuran-2-yl) methanol with structurally related benzofuran derivatives described in the evidence:

Compound Substituents Molecular Formula Molecular Weight Melting Point Key Properties/Synthesis Reference
This compound 5,7-OCH₃; 2-CH₂OH C₁₁H₁₂O₄ 208.21 (calculated) Not reported Hypothesized synthesis via reduction of corresponding aldehyde or ester. N/A
(5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanol 5,7-Br; 2-(Ph)CH₂OH C₁₅H₁₀Br₂O₂ 382.05 Not reported Bromine substituents increase molecular weight; potential for cross-coupling reactions.
2-(5,7-Dimethyl-3-methylsulfanyl-benzofuran-2-yl)acetic acid 5,7-CH₃; 3-SCH₃; 2-CH₂COOH C₁₃H₁₄O₃S 274.31 420–421 K Synthesized via alkaline hydrolysis of ethyl ester; carboxyl group enables hydrogen bonding.
[2-Methyl-5-(pinacolboronate)phenyl]methanol Boronate ester; 2-CH₃; 5-Bpin C₁₄H₂₁BO₃ 260.13 60–63°C High-yield (97%) synthesis via NaBH₄ reduction; boronate group enables Suzuki coupling.
(5,7-Dibromo-benzofuran-2-yl)(phenyl)methanone oxime 5,7-Br; 2-(Ph)C=O-NOH C₁₅H₉Br₂NO₂ 397.05 Not reported Oxime derivative with potential for tautomerism and coordination chemistry.

Key Comparisons

Substituent Effects

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups in the target compound likely enhance aromatic ring electron density compared to bromine (electron-withdrawing) in and . This difference may influence reactivity in electrophilic substitution or redox reactions.
  • Steric and Solubility Profiles : Methyl and methylsulfanyl groups () increase hydrophobicity, whereas methoxy groups may improve solubility in polar solvents due to oxygen’s lone pairs.

Synthetic Routes

  • The target compound could hypothetically be synthesized via reduction of a 2-carboxy or 2-formyl precursor, analogous to NaBH₄-mediated reductions in . In contrast, brominated analogs () may require halogenation steps, while ester hydrolysis is critical for carboxylated derivatives ().

In contrast, boronate esters () enable cross-coupling reactions, and oximes () participate in condensation or metal coordination.

Physical Properties

  • Melting points vary significantly: methylsulfanyl/carboxyl derivatives () exhibit higher melting points (~420 K) due to hydrogen bonding, whereas boronate esters () melt at lower temperatures (60–63°C). The target compound’s melting point is unreported but may align with polar methoxy-substituted analogs.

Biological and Material Applications

  • Brominated benzofurans () are explored as antimicrobial agents, while boronate esters () serve as intermediates in drug synthesis. The methoxy groups in the target compound could enhance bioavailability or optical properties for material science applications.

Notes:

  • Methoxy groups’ electronic effects are inferred from established organic chemistry principles.
  • Synthesis pathways for the target compound remain hypothetical but align with methods for related benzofurans.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Optimize solvent polarity during column chromatography to enhance separation of methoxy-substituted benzofurans.

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

¹H/¹³C NMR : Assign methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups. For example:

  • Methoxy protons appear as singlets near δ 3.8–4.0 ppm.
  • Hydroxymethyl protons split into a doublet (δ 4.5–4.7 ppm) coupled to the adjacent furan ring .

Infrared (IR) Spectroscopy : Identify O-H (broad peak ~3200–3600 cm⁻¹) and C-O (furan ring vibrations ~1250–1050 cm⁻¹) stretches .

Mass Spectrometry (MS) : Confirm molecular weight (expected m/z: ~222.21) and fragmentation patterns, such as loss of H₂O or methoxy groups .

Data Interpretation Tip : Compare spectral data with structurally similar benzofuran derivatives to resolve overlapping signals .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:
X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical for:

  • Confirming the regiochemistry of methoxy groups (positions 5 and 7) and hydroxymethyl orientation.
  • Detecting hydrogen-bonding networks involving the hydroxyl group, which influence molecular packing .

Case Example : For a dimethoxybenzofuran analog, SHELXL refinement revealed intermolecular O-H···O interactions, stabilizing the crystal lattice .

Advanced: How to address conflicting biological activity data across studies?

Methodological Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

  • Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times.
  • Solubility Issues : Use polar aprotic solvents (e.g., DMSO) to ensure compound dissolution in in vitro assays.
  • Structural Analogues : Compare results with derivatives like [5-(3,4-dichlorophenyl)furan-2-yl]methanol, where chlorine substitution enhances lipid solubility and membrane penetration .

Q. Validation Strategy :

  • Replicate assays under standardized conditions.
  • Perform dose-response curves to quantify potency (IC₅₀/EC₅₀).

Advanced: What strategies optimize regioselectivity in benzofuran ring functionalization?

Methodological Answer:
To target specific positions (e.g., C-5/C-7 methoxy groups):

Electrophilic Aromatic Substitution : Use directing groups (e.g., -OCH₃) to favor substitution at electron-rich positions.

Protection/Deprotection : Temporarily block reactive sites (e.g., silylation of -OH with tert-butyldimethylsilyl chloride) to control functionalization .

Microwave-Assisted Synthesis : Enhance reaction kinetics and selectivity for methoxy group installation .

Case Study : In 5-methoxy-2-phenyl-2,3-dihydrobenzofuran synthesis, hexafluoropropanol solvent promoted regioselective cyclization by stabilizing intermediates .

Advanced: How to analyze the compound’s stability under varying pH and solvent conditions?

Methodological Answer:

Chromatographic Stability Studies : Use HPLC with a C18 column and mobile phases adjusted for pH (3–9) and methanol content (10–90%). Monitor degradation products (e.g., oxidation to aldehyde/carboxylic acid) .

Kinetic Analysis : Calculate half-life (t₁/₂) under accelerated conditions (e.g., 40°C).

NMR Stability Screening : Track signal changes (e.g., disappearance of -CH₂OH peaks) in D₂O/CDCl₃ mixtures .

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